molecular formula C10H13F2N3O2 B13215024 Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B13215024
M. Wt: 245.23 g/mol
InChI Key: PSCUEXINDXWMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate (CAS: 2060000-45-3) is a heterocyclic compound featuring a seven-membered azepine ring fused with a [1,2,3]triazole moiety. Its molecular formula is C₁₀H₁₃F₂N₃O₂, with a molecular weight of 245.23 g/mol . The structure includes a difluoromethyl group at position 3 and a methyl ester at position 6, which influence its electronic and steric properties. While its specific biological activity remains uncharacterized in the provided evidence, its structural analogs are often explored in medicinal chemistry for CNS targets, such as GABAA receptor modulation .

Properties

Molecular Formula

C10H13F2N3O2

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C10H13F2N3O2/c1-17-10(16)6-2-3-7-8(9(11)12)13-14-15(7)5-4-6/h6,9H,2-5H2,1H3

InChI Key

PSCUEXINDXWMRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(N=NN2CC1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a difluoromethyl-substituted hydrazine with a suitable dicarbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate triazole, which then undergoes cyclization to form the azepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Features a triazolo[1,5-a]azepine core (7-membered ring), which confers conformational flexibility compared to smaller fused rings. The difluoromethyl group enhances lipophilicity and metabolic stability .
  • Triazoloquinazolinones (e.g., Compounds 5f, 5g, 5h in ): Contain a triazolo[1,5-a]quinazoline core (6-membered quinazoline fused with triazole). Substituents like methoxy or methylsulfanyl groups modulate solubility and reactivity .
  • Triazolopyrimidines (e.g., Compounds 4a-i in ): Based on a triazolo[1,5-a]pyrimidine system (5-membered pyrimidine fused with triazole). These compounds often exhibit planar geometries, favoring π-π stacking interactions .
Functional Group Variations
  • Ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 604003-26-1, ): Contains a pyrazolo[1,5-a][1,4]diazepine core (7-membered diazepine fused with pyrazole) and an ethyl ester . The ketone at position 4 increases polarity compared to the target compound’s ester .
  • SH-053-2'F-R-CH3-TIPS (): A benzodiazepine analog with a bulky triisopropylsilyl (TIPS) group, designed for GABAA receptor subtype selectivity. The fluorine atom and ester group mirror the target’s fluorinated substituents but within a larger bicyclic framework .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility
  • Target Compound : MW = 245.23; ester and difluoromethyl groups balance hydrophilicity and lipophilicity .
  • SH-053-2'F-R-CH3-TIPS (): MW > 500; bulky TIPS group enhances lipid solubility, favoring blood-brain barrier penetration .
Stability and Reactivity
  • The difluoromethyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated benzodiazepines .
  • Methylsulfanyl-substituted triazoloquinazolinones (e.g., 5g) exhibit higher thermal stability due to sulfur’s electron-withdrawing effects .

Biological Activity

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate (CAS No. 2060000-45-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}F2_2N3_3O2_2
  • Molecular Weight : 245.23 g/mol
  • Structure : The compound features a triazoloazepine core which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylated precursors with appropriate azepine derivatives. The process includes several steps such as nucleophilic substitutions and cyclization reactions to form the triazole ring system.

Antimicrobial Activity

Recent studies have indicated that compounds within the triazolo family exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazoles show effective inhibition against various bacteria including Escherichia coli and Staphylococcus aureus .
  • The specific activity of this compound against these pathogens has yet to be fully characterized but aligns with the general trends observed in related compounds.

Enzyme Inhibition

Triazole derivatives have been reported to act as inhibitors for several enzymes. For example:

  • Compounds similar to this triazoloazepine have shown inhibitory effects on α-glucosidase with IC50_{50} values significantly lower than standard inhibitors like acarbose . This suggests a potential application in managing postprandial blood glucose levels.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to active sites on target enzymes due to its structural features.
  • Structural Changes in Enzymes : Similar compounds have been shown to induce conformational changes in enzyme structures that inhibit their catalytic activities .

Case Studies

  • In Vivo Studies : In animal models, certain triazole derivatives have demonstrated significant reductions in blood glucose levels post-administration. For instance, a related compound was shown to decrease postprandial blood glucose by approximately 24% at a dosage of 20 mg/kg .
  • Comparative Studies : When compared with other known inhibitors in vitro and in vivo studies revealed that compounds with similar scaffolds exhibit varying degrees of potency against α-glucosidase and other targets .

Q & A

Basic: What synthetic strategies are recommended for constructing the triazolo[1,5-a]azepine core in this compound?

The triazolo[1,5-a]azepine core can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,2,3-triazole formation. Evidence from analogous triazolo-pyrimidine syntheses (e.g., refluxing aldehydes with 3-amino-1,2,4-triazole in DMF at 120°C) suggests that cyclization under similar conditions, followed by recrystallization (EtOH/DMF), may yield the core structure . Key parameters include reaction time (10+ hours) and catalyst loading (0.5–1.0 equiv. Cu(I)).

Basic: How should researchers optimize reaction conditions to improve yield and purity of the difluoromethyl substituent?

Difluoromethyl groups are sensitive to hydrolysis. A stepwise approach is recommended:

Pre-functionalization : Introduce difluoromethyl via nucleophilic substitution using ClCF₂H or BrCF₂H under anhydrous conditions .

Protection : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites during subsequent steps .

Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/EtOH) to isolate the product .

Advanced: What computational methods are suitable for predicting regioselectivity in triazole ring formation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For example, CuAAC reactions favor 1,4-regioisomers due to lower activation energy in the triazole-Cu(I) intermediate . Pair these with molecular docking studies to assess steric effects from the azepine ring .

Advanced: How can contradictions in NMR data for analogous triazolo compounds be resolved?

Contradictions often arise from dynamic processes (e.g., ring puckering in azepine). Solutions:

  • Variable-temperature NMR : Identify coalescence temperatures for proton signals .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
  • Elemental analysis : Verify C, H, N content (deviation ≤0.3% from theoretical values) .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for structural confirmation .

Advanced: What strategies mitigate side reactions during esterification of the carboxylate group?

  • Activation reagents : Use DCC/DMAP or HATU to enhance reactivity of the carboxylic acid .
  • Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis .
  • Low-temperature conditions : Conduct reactions at 0–5°C to suppress racemization .

Advanced: How can researchers model the compound’s pharmacokinetic properties in silico?

  • Lipophilicity (logP) : Calculate via software like ChemAxon or Schrödinger’s QikProp .
  • Metabolic stability : Use CYP450 inhibition models (e.g., StarDrop’s IsoCyp) .
  • ADMET prediction : Apply SwissADME or ProTox-II for toxicity profiling .

Basic: What safety precautions are advised when handling this compound?

While specific hazard data is unavailable, triazolo derivatives often require:

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration .

Advanced: How can structural analogs be designed to enhance biological activity?

  • Bioisosteric replacement : Substitute difluoromethyl with trifluoromethyl or cyclopropyl groups .
  • Scaffold hopping : Modify the azepine ring to a piperidine or cyclohexane moiety .
  • SAR studies : Test analogs with varied substituents at positions 3 and 6 .

Advanced: What experimental and theoretical approaches resolve discrepancies in reaction mechanisms?

  • Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-limiting steps .
  • In situ IR spectroscopy : Monitor intermediates (e.g., nitrene or Cu-acetylide) .
  • DFT-MD simulations : Model solvent effects and transition states .

Notes

  • Theoretical frameworks (e.g., transition-state theory) should guide mechanistic studies .
  • Cross-disciplinary collaboration with crystallographers and computational chemists is critical for resolving structural ambiguities .
  • Reproducibility : Document reaction conditions (e.g., humidity, catalyst batch) to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.